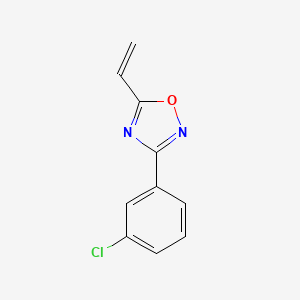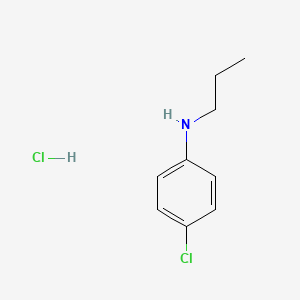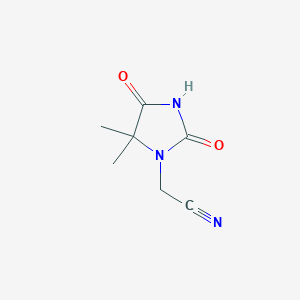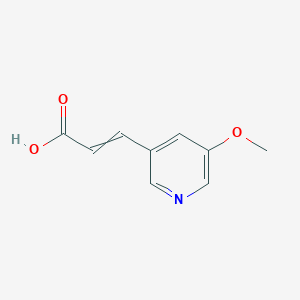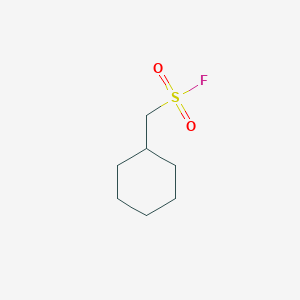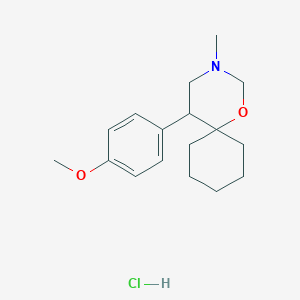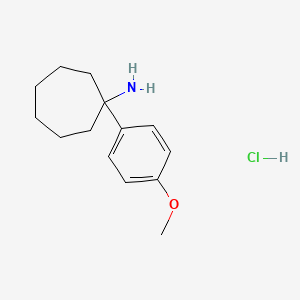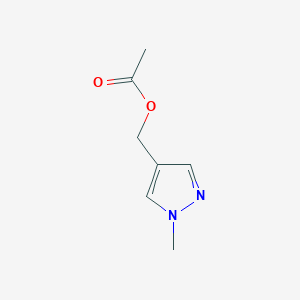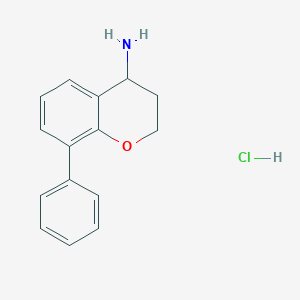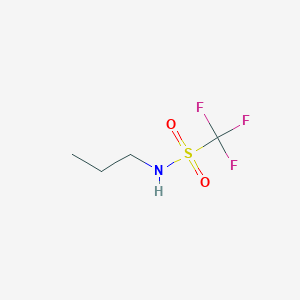
1,1,1-trifluoro-N-propylmethanesulfonamide
Overview
Description
1,1,1-Trifluoro-N-propylmethanesulfonamide is an organic compound with the molecular formula C4H8F3NO2S and a molecular weight of 191.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,1,1-trifluoro-N-propylmethanesulfonamide is 1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3 . This compound contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-N-propylmethanesulfonamide has a predicted boiling point of 154.7±50.0 °C and a predicted density of 1.357±0.06 g/cm3 . The pKa of the compound is predicted to be 7.56±0.40 .Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Trifluoro-N-propylmethanesulfonamide and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, it has been used in reactions leading to [2+3]-cycloaddition products (Tolstikova & Shainyan, 2021).
Studies have explored its use in novel heterocyclizations, particularly in the synthesis of CF3-heterocycles, which are essential in organic chemistry (Baraznenok, Nenajdenko, & Balenkova, 2003).
Electronic Structure and Basicity
- The electronic structures and basicities of 1,1,1-trifluoro-N-propylmethanesulfonamide have been a subject of research, providing insights into its chemical properties and reactivity (Chipanina, Oznobikhina, Ushakova, & Shainyan, 2013).
Oxidative Addition and Applications
- The compound has been studied in the context of oxidative addition to cycloalkadienes, revealing important aspects of its reactivity and potential applications in organic synthesis (Moskalik, Shainyan, Astakhova, & Schilde, 2013).
Use in Catalytic Processes
- It has been utilized as a catalyst or additive in various chemical reactions due to its high NH-acidity, lipophilicity, and catalytic activity, as highlighted in the synthesis and application of sulfonamides (Moskalik & Astakhova, 2022).
Lewis Acid Catalysis
- Scandium trifluoromethanesulfonate, a derivative, has been found to be an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the versatility of trifluoromethanesulfonamide derivatives in catalysis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-N-propylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAHEUCZAOEMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655793 | |
| Record name | 1,1,1-Trifluoro-N-propylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-N-propylmethanesulfonamide | |
CAS RN |
34310-27-5 | |
| Record name | 1,1,1-Trifluoro-N-propylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



